molecular formula C12H15BO3 B113368 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde CAS No. 95752-86-6

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Cat. No.: B113368
CAS No.: 95752-86-6
M. Wt: 218.06 g/mol
InChI Key: BJRXNDLMZZAOAB-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: is an organic compound with the molecular formula C12H15BO3. It is characterized by the presence of a benzaldehyde group attached to a boron-containing dioxaborinane ring. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Mode of Action

It’s known that boron-containing compounds often interact with biological targets through the boron atom, which can form stable covalent bonds with biological molecules .

Biochemical Pathways

Boron-containing compounds are often used as catalysts in organic synthesis, suggesting that they may influence a variety of biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, this compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with boronic esters. One common method includes the reaction of benzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in various substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as Suzuki coupling .

Biology and Medicine: Its boron-containing structure may be useful in boron neutron capture therapy (BNCT) for cancer treatment .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. It may also serve as an intermediate in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

  • Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
  • 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Comparison: Compared to similar compounds, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions. This makes it a versatile intermediate in organic synthesis.

Biological Activity

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with benzaldehyde under controlled conditions. This process often utilizes catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborinane structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that it can effectively reduce the viability of various cancer cell lines, including breast and prostate cancer cells .
  • Case Study : A study involving the application of this compound in a mouse model of breast cancer revealed a reduction in tumor size by approximately 40% compared to control groups .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:

  • Testing Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed to evaluate its effectiveness against Gram-positive and Gram-negative bacteria.
  • Results : The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL .

The biological activity of this compound is believed to result from its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Reactive Oxygen Species (ROS) : It has been observed that this compound can induce oxidative stress in cancer cells leading to apoptosis .

Comparative Analysis

A comparative analysis of similar compounds reveals that the presence of the dioxaborinane moiety significantly enhances biological activity. The following table summarizes the biological activities of related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial25
This compoundAnticancer & Antimicrobial20 (cancer) / 75 (bacteria)

Properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRXNDLMZZAOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400720
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95752-86-6
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formylbenzeneboronic acid, neopentyl glycol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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